molecular formula C5H7BrF2 B2507170 2-Bromo-1,1-difluorocyclopentane CAS No. 2303705-25-9

2-Bromo-1,1-difluorocyclopentane

Cat. No.: B2507170
CAS No.: 2303705-25-9
M. Wt: 185.012
InChI Key: IEWCFLWXTCDJCR-UHFFFAOYSA-N
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Description

2-Bromo-1,1-difluorocyclopentane is an organic compound with the molecular formula C5H7BrF2. It is a cyclopentane derivative where two fluorine atoms and one bromine atom are attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

2-Bromo-1,1-difluorocyclopentane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Safety and Hazards

The safety information for 2-Bromo-1,1-difluorocyclopentane indicates that it is flammable . The hazard statements include H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1-difluorocyclopentane typically involves the bromination and fluorination of cyclopentane derivatives. One common method includes the reaction of cyclopentane with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with bromine and fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-difluorocyclopentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions are typically carried out in polar solvents at elevated temperatures.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-1,1-difluorocyclopentane and 2-amino-1,1-difluorocyclopentane.

    Elimination Reactions: Products include 1,1-difluorocyclopentene.

    Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1-difluorocyclopentane involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,1-difluorocyclopentane
  • 2-Iodo-1,1-difluorocyclopentane
  • 2-Bromo-1,1-dichlorocyclopentane

Uniqueness

2-Bromo-1,1-difluorocyclopentane is unique due to the presence of both bromine and fluorine atoms on the same carbon atom, which imparts distinct reactivity and properties compared to its analogs

Properties

IUPAC Name

2-bromo-1,1-difluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF2/c6-4-2-1-3-5(4,7)8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWCFLWXTCDJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2303705-25-9
Record name 2-bromo-1,1-difluorocyclopentane
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